N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
This compound is a pyridazine-based acetamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 3,4-dimethylphenyl-substituted pyrazolo[3,4-d]pyridazine core linked via a thioether bridge. Its molecular formula is C24H23N5O3S, with a molecular weight of 469.5 g/mol (calculated based on structural analogs in and ). The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the pyridazine scaffold is associated with kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-14-4-6-18(8-15(14)2)29-23-19(11-26-29)16(3)27-28-24(23)33-12-22(30)25-10-17-5-7-20-21(9-17)32-13-31-20/h4-9,11H,10,12-13H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCHSOOJEVHYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 428.57 g/mol
- CAS Number : 853351-76-5
The presence of the benzo[d][1,3]dioxole moiety is notable for its potential biological implications, particularly in terms of interacting with various biological targets.
The biological activity of this compound appears to be multifaceted:
- Inhibition of Cyclooxygenases (COX) : Similar compounds have been studied for their ability to inhibit COX enzymes, which are critical in inflammatory processes. Research indicates that derivatives with pyrazole scaffolds exhibit varying degrees of COX-I and COX-II inhibition, suggesting that the compound may share similar properties .
- Antioxidant Activity : Compounds containing dioxole structures have been associated with antioxidant properties. This activity can be beneficial in preventing oxidative stress-related damage in cells.
Anti-inflammatory Activity
Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. For example, pyrazole derivatives have shown significant inhibition of inflammatory markers in vitro and in vivo models .
Anticancer Activity
Research into related pyrazolo derivatives indicates potential anticancer properties. The ability to inhibit specific kinases involved in cancer progression could be a mechanism through which this compound exerts its effects.
3. Case Studies and Research Findings
Several studies have evaluated compounds structurally related to this compound:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Pavase et al. (2023) | PYZ16 | COX-II Inhibition | IC50 = 0.52 μM; higher selectivity than Celecoxib |
| Hwang et al. (2023) | PYZ17 | COX-II Inhibition | Significant anti-inflammatory effects observed |
| Chen et al. (2023) | PYZ20 | COX-II Inhibition | IC50 = 0.33 μM; strong selectivity compared to Celecoxib |
These studies highlight the potential for similar compounds to exhibit significant biological activities relevant to inflammation and cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazolo-pyridazine/pyrimidine derivatives and acetamide-linked heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycle Modifications: The target compound uses a pyridazine core, whereas Analog 1 () employs a pyrimidine core. Analog 2 () introduces a 7-oxo group on the pyridazine ring, which may enhance solubility via polar interactions but reduce passive diffusion across membranes.
Substituent Effects :
- The 3,4-dimethylphenyl group on the target compound provides steric bulk and hydrophobicity, likely favoring interactions with hydrophobic enzyme pockets. In contrast, Analog 1’s 4-fluorophenyl group offers electronegativity for dipole-dipole interactions.
- The thioacetamide linker in the target compound and Analog 1 introduces a sulfur atom, which may improve metabolic stability compared to oxygen-based linkers.
Bioactivity Implications: While bioactivity data for the target compound are unavailable, Analog 2’s 7-oxo group () is structurally analogous to kinase inhibitors with demonstrated ATP-binding site interactions.
Table 2: Hypothetical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
